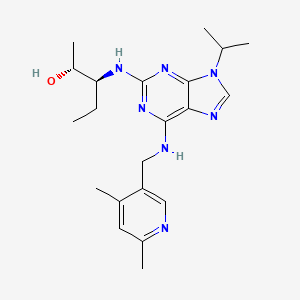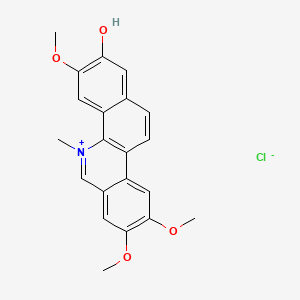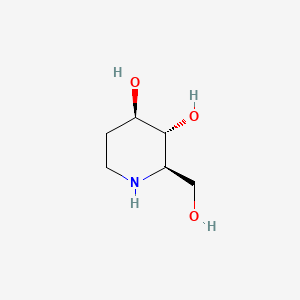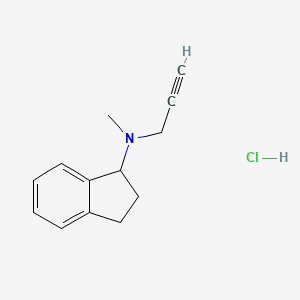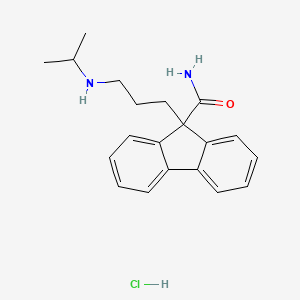
Indopy-1
Vue d'ensemble
Description
INDOPY-1 is a Nucleotide-Competing Reverse Transcriptase Inhibitor. this compound was the first NcRTI discovered, displaying reversible competitive inhibition of dNTP binding. 3,4 Biochemical studies showed that this compound arrests RT/DNA in a post-translocated (P site) complex.
Applications De Recherche Scientifique
Inhibition de la transcriptase inverse du VIH-1
Indopy-1: a été identifié comme un inhibiteur puissant de la transcriptase inverse (RT) du VIH-1. Il se lie à l'enzyme dans sa conformation post-translocation, remplaçant un nucléotide et induisant un complexe stable en impasse. Ce mécanisme unique empêche la liaison des nucléotides et "fige" efficacement l'enzyme, inhibant la réplication du VIH-1 .
Résistance aux INRT
La recherche indique que This compound est actif contre les souches de VIH résistantes aux inhibiteurs non nucléosidiques de la transcriptase inverse (INRT). Contrairement aux INRT, this compound peut se lier et stabiliser les complexes RT-ADN/ADN, offrant une option de traitement potentielle pour les infections à VIH résistantes aux médicaments .
Études du mécanisme d'action
Des études ont exploré le mécanisme d'action de This compound, révélant qu'il présente des "points chauds" d'inhibition après l'incorporation de pyrimidines. Ceci suggère un processus d'inhibition sélective qui pourrait être exploité plus avant à des fins thérapeutiques .
Mécanisme D'action
Target of Action
Indopy-1 is a Nucleotide-Competing Reverse Transcriptase Inhibitor (NcRTI) . Its primary target is the reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1) . The RT enzyme plays a central role in the life cycle of HIV, making it an important drug target .
Mode of Action
This compound competes with the natural nucleotide substrate, thus forming a new class of RT inhibitors: nucleotide-competing RT inhibitors (NcRTIs) . It binds to HIV-1 RT in its post-translocation conformation, in place of a nucleotide, and then induces a stable dead-end complex . This “freezed” conformation at the post-translocation step prevents nucleotide binding .
Biochemical Pathways
This compound affects the polymerization reaction pathway of the HIV-1 RT enzyme . Time course experiments with heteropolymeric templates showed “hot spots” for inhibition following the incorporation of pyrimidines (T>C) . The presence of ATP can enhance the inhibitory effects of this compound .
Pharmacokinetics
Its unique mode of action and resistance profile suggest that it may have distinct pharmacokinetic properties compared to other rt inhibitors .
Result of Action
The result of this compound’s action is the inhibition of the HIV-1 RT enzyme, which blocks the polymerization reaction, a crucial step in the viral replication process . This leads to a decrease in viral load and potentially slows the progression of the disease.
Action Environment
For instance, mutations M184V and Y115F are associated with decreased susceptibility, and mutation K65R confers hypersusceptibility to this compound . These mutations could be considered as part of the ‘action environment’ as they can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Indopy-1 plays a significant role in biochemical reactions, particularly in the inhibition of HIV-1 RT . It interacts with the enzyme in a competitive manner with respect to the nucleotide substrate . Despite substantial structural differences with classical chain terminators or natural nucleotides, it has been suggested that the nucleotide binding site of HIV RT may accommodate this novel class of RT inhibitors .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the HIV-1 RT, which is crucial for the replication of the virus . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism, thereby influencing the overall function of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves forming a stable ternary complex with HIV-1 RT, its nucleic acid substrate, and ATP . This complex is frozen in the post-translocational state that usually accommodates the incoming nucleotide substrate . This unique mode of action translates into a unique resistance profile .
Metabolic Pathways
Given its role as an inhibitor of HIV-1 RT, it is likely involved in pathways related to viral replication .
Propriétés
IUPAC Name |
5-methyl-1-(4-nitrophenyl)-2-oxopyrido[3,2-b]indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3/c1-21-16-5-3-2-4-15(16)18-17(21)10-12(11-20)19(24)22(18)13-6-8-14(9-7-13)23(25)26/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEXGCXFOXXFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C(=O)N3C4=CC=C(C=C4)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




